Cas no 1024-34-6 (Phosphonic acid,P-phenyl-, dibutyl ester)

Phosphonic acid,P-phenyl-, dibutyl ester structure
1024-34-6 structure
Product Name:Phosphonic acid,P-phenyl-, dibutyl ester
Numero CAS:1024-34-6
MF:C14H23O3P
MW:270.30438542366
CID:159615
PubChem ID:70559
Update Time:2025-04-19

Phosphonic acid,P-phenyl-, dibutyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphonic acid,P-phenyl-, dibutyl ester
    • dibutoxyphosphorylbenzene
    • Phenylphosphonic acid dibutyl ester
    • AC1L2ECH
    • BRN 2942181
    • di(n-butyl) phenylphosphonate
    • Dibutoxyphenylphosphine oxide
    • Dibutyl phenylphosphonate
    • Di-n-butyl benzenephosphonate
    • NCIOpen2_002607
    • NSC616244
    • phenyl-phosphonic acid dibutyl ester
    • Phenylphosphonic Acid Di-n-butyl Ester
    • Phenyl-phosphonsaeure-dibutylester
    • Phenylphosphonsaeure-di-n-butylester
    • Phosphonic acid, phenyl-, dibutyl ester
    • 1024-34-6
    • NSC-62230
    • Phosphonic acid, P-phenyl-, dibutyl ester
    • NSC-616244
    • DTXSID70145038
    • AKOS037621492
    • Dibutyl P-phenylphosphonate
    • SCHEMBL777797
    • di-n-butyl phenylphosphonate
    • NSC 62230
    • WLN: 4OPO&R&O4
    • UNII-QQ6GGE47DK
    • QQ6GGE47DK
    • MFCD00769285
    • YBBHHAFADNTQHQ-UHFFFAOYSA-N
    • NSC62230
    • Inchi: 1S/C14H23O3P/c1-3-5-12-16-18(15,17-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3
    • Chiave InChI: YBBHHAFADNTQHQ-UHFFFAOYSA-N
    • Sorrisi: P(C1C=CC=CC=1)(=O)(OCCCC)OCCCC

Proprietà calcolate

  • Massa esatta: 270.13859
  • Massa monoisotopica: 270.13848159g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 9
  • Complessità: 235
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 35.5Ų

Proprietà sperimentali

  • Densità: 1.0410 (rough estimate)
  • Indice di rifrazione: 1.4820 (estimate)
  • PSA: 35.53
  • LogP: 4.13840

Phosphonic acid,P-phenyl-, dibutyl ester Letteratura correlata

Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited